Cas no 1805280-05-0 (Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate)

Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a reactive bromomethyl group, a chloro substituent, and a difluoromethyl moiety, enabling selective functionalization for further derivatization. The ester group enhances solubility and facilitates downstream modifications. This compound is particularly valuable in the development of bioactive molecules due to its ability to introduce halogenated and fluorinated motifs, which are critical for optimizing pharmacokinetic properties. High purity and stability under controlled conditions make it a reliable building block for complex heterocyclic systems. Suitable for use in cross-coupling reactions and nucleophilic substitutions.
Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate structure
1805280-05-0 structure
Product name:Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate
CAS No:1805280-05-0
MF:C9H7BrClF2NO2
MW:314.511187791824
CID:4871038

Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate
    • Inchi: 1S/C9H7BrClF2NO2/c1-16-9(15)5-2-4(3-10)6(11)7(14-5)8(12)13/h2,8H,3H2,1H3
    • InChI Key: SXOKINHKQRHICR-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C(=O)OC)N=C(C(F)F)C=1Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 258
  • XLogP3: 2.9
  • Topological Polar Surface Area: 39.2

Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029048352-1g
Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate
1805280-05-0 97%
1g
$1,519.80 2022-04-01

Additional information on Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate

Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1805280-05-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1805280-05-0) is a highly versatile and significant compound in the realm of pharmaceutical chemistry. Its unique structural features, characterized by the presence of both bromomethyl and chloro substituents on a pyridine ring, along with a difluoromethyl group, make it an invaluable intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention in recent years due to its role in the development of novel therapeutic agents targeting a wide range of diseases.

The pyridine-6-carboxylate moiety in the molecular structure of Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate serves as a crucial pharmacophore, contributing to the compound's binding affinity and biological activity. The presence of bromomethyl and chloro groups provides reactive sites for further functionalization, enabling chemists to tailor the molecule for specific pharmacological applications. This flexibility has made it a preferred building block in the synthesis of small-molecule drugs, particularly those aimed at modulating enzyme activity and receptor interactions.

In recent years, there has been a surge in research focused on developing inhibitors for enzymes involved in cancer metabolism. Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate has emerged as a key intermediate in the synthesis of such inhibitors. For instance, studies have demonstrated its utility in constructing molecules that target poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair and are implicated in various cancers. The difluoromethyl group, a well-known pharmacophore in drug discovery, enhances the metabolic stability and binding affinity of these inhibitors, making them more effective in clinical settings.

The compound's structural features also make it valuable in the development of antiviral agents. Researchers have leveraged its reactivity to create novel pyridine-based scaffolds that exhibit potent activity against viral proteases and integrases. These proteases are essential for viral replication and assembly, making them attractive targets for antiviral drug development. The bromomethyl and chloro substituents facilitate further derivatization, allowing chemists to optimize the compounds for improved efficacy and reduced toxicity.

Moreover, Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate has found applications in the synthesis of kinase inhibitors, which are widely used to treat various types of cancer. The pyridine ring is a common motif in kinase inhibitors due to its ability to form hydrogen bonds with key residues in the active site of these enzymes. By incorporating the bromomethyl and chloro groups, researchers can fine-tune the electronic properties of the molecule, enhancing its binding interactions with target kinases. This has led to the development of several lead compounds that are currently undergoing preclinical evaluation.

The use of computational methods has further accelerated the discovery process for Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate derivatives. Molecular modeling techniques have been employed to predict the binding modes of these compounds with their target enzymes, providing valuable insights into their mechanism of action. These predictions have guided synthetic efforts toward optimizing potency and selectivity. Additionally, virtual screening algorithms have been used to identify novel analogs with enhanced pharmacological properties.

In conclusion, Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate is a cornerstone compound in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists working on next-generation therapeutics. As research continues to uncover new applications for this compound, its importance is only expected to grow. The ongoing development of innovative synthetic strategies and computational tools will further enhance its utility in drug discovery efforts worldwide.

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